physicochemical properties of 2,4-diamino-N-methylbenzamide
physicochemical properties of 2,4-diamino-N-methylbenzamide
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-diamino-N-methylbenzamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core (CAS No. 54884-17-2). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's characteristics. In the absence of extensive published experimental data for this specific compound, this guide synthesizes information from analogous structures and established analytical principles to predict its behavior. It details authoritative, step-by-step protocols for the experimental determination of these properties, ensuring a self-validating framework for laboratory investigation. Key parameters such as molecular structure, solubility, acid-base constants (pKa), and spectroscopic signatures are discussed in depth, providing the causal reasoning behind experimental choices and their implications for research and development.
Introduction and Molecular Overview
2,4-diamino-N-methylbenzamide is a substituted aromatic amide. Its structure is characterized by a central benzamide core with two amino groups at the 2 and 4 positions of the benzene ring and a methyl group attached to the amide nitrogen. This arrangement of functional groups—primary aromatic amines and a secondary amide—suggests a molecule with significant potential for forming hydrogen bonds and engaging in various chemical interactions.
The 2-aminobenzamide scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as antimicrobial and anticancer agents.[1] Similarly, 2,4-diaminoquinazoline structures, which share a related diamino-aromatic motif, are found in drugs like the antihypertensive agent prazosin and the anticancer drug trimetrexate.[2] A thorough understanding of the is therefore a critical first step for any investigation into its potential applications.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 2,4-diamino-N-methylbenzamide | [3] |
| CAS Number | 54884-17-2 | [3] |
| Molecular Formula | C₈H₁₁N₃O | [3] |
| Molecular Weight | 165.19 g/mol | [3] |
| Canonical SMILES | CNC(=O)C1=CC=C(N)C=C1N | [3] |
| InChI Key | KJEOLSJWEMEJDY-UHFFFAOYSA-N | [3] |
Figure 1: 2D Chemical Structure of 2,4-diamino-N-methylbenzamide
Predicted Physicochemical Properties and Drug-Likeness
Quantitative Structure-Property Relationship (QSPR) models are valuable tools for predicting the physicochemical properties of molecules, which in turn inform their potential as drug candidates.[4][5] Below is a summary of key computed properties for 2,4-diamino-N-methylbenzamide.
| Property | Predicted Value | Significance in Drug Development |
| LogP (Octanol-Water Partition Coefficient) | 0.04 | Indicates the lipophilicity of a molecule. A value near zero suggests a balanced distribution between aqueous and lipid phases, which can be favorable for bioavailability.[3][6] |
| Topological Polar Surface Area (TPSA) | 78.49 Ų | Estimates the surface area of polar atoms. TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 3 | The two -NH₂ groups and the amide N-H act as donors, influencing solubility and binding to biological targets.[7] |
| Hydrogen Bond Acceptors | 3 | The two amine nitrogens and the carbonyl oxygen can accept hydrogen bonds.[7] |
| Rotatable Bonds | 2 | A low number of rotatable bonds generally correlates with higher oral bioavailability and metabolic stability. |
These predicted values suggest that 2,4-diamino-N-methylbenzamide has "drug-like" characteristics, aligning with general rules of thumb used in early-stage drug discovery, such as the Rule of Five.[6]
Solubility Determination
The solubility of a compound is a critical factor influencing its absorption and distribution in vivo. The structure of 2,4-diamino-N-methylbenzamide, with its polar amino and amide groups capable of hydrogen bonding, suggests a degree of aqueous solubility. However, the aromatic ring introduces lipophilic character. Glycosylation is a known strategy to significantly improve the water solubility of small molecules, highlighting the impact of polar functional groups.[8] The moderate solubility of the parent compound, N-methylbenzamide, in water further supports the expectation of reasonable solubility for its diamino-substituted analog.[7]
Experimental Protocol: Shake-Flask Method (OECD Guideline 105)
The shake-flask method is the gold standard for determining water solubility due to its simplicity and reliability.[9]
Causality of Experimental Choices:
-
Temperature Control: Solubility is temperature-dependent; therefore, a constant temperature bath (e.g., 25 °C) is crucial for reproducibility.
-
Equilibration Time: Sufficient time must be allowed for the system to reach thermodynamic equilibrium between the dissolved and undissolved solute. This is typically determined by taking measurements at various time points until a plateau is reached.
-
pH Control: For ionizable compounds, solubility is highly pH-dependent. Using a buffered solution at a physiologically relevant pH (e.g., 7.4) provides more meaningful data for drug development.
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Purity Verification: The purity of the compound must be high to ensure that impurities do not affect the solubility measurement.
Step-by-Step Methodology:
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Preparation: Add an excess amount of 2,4-diamino-N-methylbenzamide to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass flask.
-
Equilibration: Seal the flask and place it in a mechanical shaker or agitator within a constant temperature water bath set to 25 °C. Agitate the mixture for 24-48 hours.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the samples at a high speed.
-
Sampling and Dilution: Carefully extract a precise aliquot from the clear supernatant. Dilute the aliquot with the same buffer to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported in units such as g/L or mol/L.
Workflow for Solubility Determination
Caption: A step-by-step workflow for determining aqueous solubility.
Acid-Base Dissociation Constant (pKa)
The pKa value defines the strength of an acid or base and is a fundamental parameter in drug development, influencing a compound's solubility, absorption, distribution, and receptor binding.[4][5] 2,4-diamino-N-methylbenzamide has three ionizable centers: the two aromatic amino groups and, to a much lesser extent, the amide proton. The amino groups are basic and will be protonated at low pH. The pKa of aniline is approximately 4.6; the electron-donating effect of the second amino group and the electron-withdrawing effect of the amide group will modulate the basicity of the two amino groups on the ring.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for pKa determination. It involves monitoring the pH of a solution as a titrant of known concentration is added.
Causality of Experimental Choices:
-
Solvent System: While water is the ideal solvent, co-solvents (e.g., methanol, DMSO) may be required for compounds with low water solubility. The pKa values are then extrapolated back to 0% co-solvent.
-
Ionic Strength: The ionic strength of the solution can affect pKa. Using a constant ionic strength background electrolyte (e.g., 0.15 M KCl) mimics physiological conditions and ensures consistent results.
-
Titrant Choice: A strong acid (e.g., HCl) is used to titrate the basic functional groups. The titrant must be carbonate-free to prevent buffering artifacts.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl in water). If necessary, a co-solvent can be used.
-
Instrumentation Setup: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.01, 7.00, 10.01). Place the pH electrode and a titrant delivery tube into the sample solution, which is stirred continuously.
-
Titration: Add small, precise increments of a standardized strong acid titrant (e.g., 0.1 M HCl).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s) on the titration curve. Specialized software can be used to calculate the pKa from the derivative of the titration curve.
Workflow for pKa Determination
Caption: A generalized workflow for determining pKa via potentiometric titration.
Spectroscopic and Thermal Properties
Spectroscopic analysis provides unequivocal structural confirmation, while thermal analysis defines the physical state and stability of the compound.
Thermal Properties: Melting Point
The melting point is a fundamental indicator of purity. While no experimental value is published for 2,4-diamino-N-methylbenzamide, related compounds like 4-methylbenzamide have a melting point of 159-162 °C.[10] The presence of additional amino groups capable of intermolecular hydrogen bonding would be expected to result in a significantly higher melting point for the title compound.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dry sample.
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Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and structure of a synthesized compound.[11]
¹H and ¹³C NMR Spectroscopy:
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, whose chemical shifts and coupling patterns will confirm the 1,2,4-substitution pattern. Signals for the three N-H protons (two -NH₂ and one -NH-) will likely be broad and their chemical shifts dependent on the solvent and concentration. A characteristic doublet for the N-methyl group will also be present.
-
¹³C NMR: The spectrum should display eight distinct carbon signals corresponding to the molecular structure, including a signal for the carbonyl carbon (~167-170 ppm) and six aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the amino and amide substituents.[12]
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.[13]
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N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretching of the primary amine (-NH₂) groups, along with a separate band for the secondary amide N-H stretch.
-
C=O Stretching: A strong absorption band for the amide carbonyl group (Amide I band) is expected around 1640-1680 cm⁻¹.
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N-H Bending: An absorption for the N-H bending of the primary amines will appear around 1590-1650 cm⁻¹, and the amide N-H bend (Amide II band) will be near 1550 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ is a key identifier.
Conclusion
This technical guide has detailed the essential . By integrating predicted data with established, authoritative experimental protocols, it provides a robust framework for scientists to undertake empirical characterization. The molecule's structural features—multiple hydrogen bond donors/acceptors and balanced lipophilicity—suggest favorable "drug-like" characteristics. The provided step-by-step methodologies for determining solubility, pKa, and other core properties are designed to yield high-quality, reproducible data, which is fundamental for advancing the study of this compound in medicinal chemistry and materials science.
References
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Wächtler, B., et al. (2022). Comparative Physicochemical and Biochemical Characterization of Small-Molecule Glucosides. Journal of Agricultural and Food Chemistry, 70(50), 15894–15904. Available from: [Link]
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OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. Available from: [Link]
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